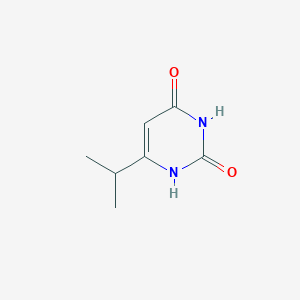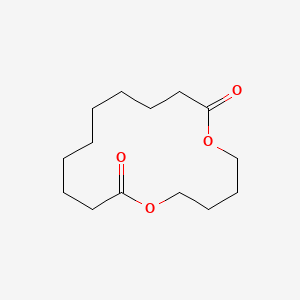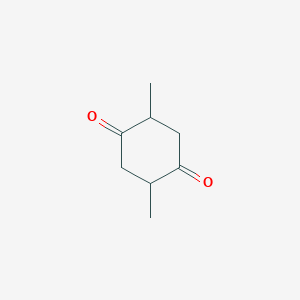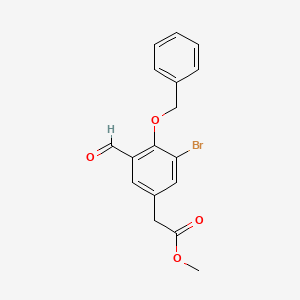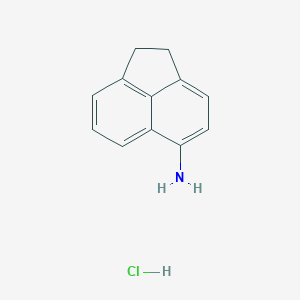
Alanine, N-(trichloroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanine, N-(trichloroacetyl)- is a derivative of the amino acid alanine, where the amino group is protected by a trichloroacetyl group. This compound is primarily used in peptide synthesis as a protecting group to prevent unwanted reactions during the formation of peptide bonds. The trichloroacetyl group is particularly useful due to its stability and ease of removal under mild conditions.
生化分析
Biochemical Properties
“Alanine, N-(trichloroacetyl)-” participates in biochemical reactions similar to its parent compound, alanine. Alanine is involved in the glucose-alanine cycle, which allows the body to synthesize glucose from proteins . The trichloroacetyl group in “Alanine, N-(trichloroacetyl)-” could potentially alter these interactions, although specific details are not currently available in the literature.
Cellular Effects
The cellular effects of “Alanine, N-(trichloroacetyl)-” are not well-studied. Alanine itself is known to influence cell function. For instance, in T cells, alanine is essential for exiting quiescence, and deprivation of alanine can lead to functional impairment .
Molecular Mechanism
The molecular mechanism of “Alanine, N-(trichloroacetyl)-” is not well-understood. Alanine itself is known to participate in various molecular interactions. For example, alanine can be converted to pyruvate via alanine aminotransferase, a key enzyme in the glucose-alanine cycle .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of such compounds can change over time .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of “Alanine, N-(trichloroacetyl)-” in animal models. Studies on beta-alanine, a related compound, have shown that supplementation can significantly augment muscle carnosine concentrations, thereby acting as an intracellular pH buffer .
Metabolic Pathways
“Alanine, N-(trichloroacetyl)-” likely participates in metabolic pathways similar to those of alanine. Alanine is involved in the glucose-alanine cycle, which is crucial for glucose production during periods of fasting .
Transport and Distribution
Amino acids like alanine are known to be transported across the blood-brain barrier via specific transport systems .
Subcellular Localization
The localization of amino acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(trichloroacetyl)- typically involves the reaction of alanine with trichloroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Alanine} + \text{Trichloroacetic anhydride} \rightarrow \text{Alanine, N-(trichloroacetyl)-} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and maintaining controlled reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: Alanine, N-(trichloroacetyl)- can undergo nucleophilic substitution reactions where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The trichloroacetyl group can be removed by hydrolysis under acidic or basic conditions, yielding free alanine.
Common Reagents and Conditions:
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Hydrolysis: The major product is alanine.
Substitution: The major products depend on the nucleophile used but generally result in the formation of substituted alanine derivatives.
科学研究应用
Alanine, N-(trichloroacetyl)- is widely used in peptide synthesis as a protecting group for the amino group of alanine. This allows for the selective formation of peptide bonds without interference from the amino group. The compound is also used in the study of enzyme mechanisms and protein structure, as the trichloroacetyl group can be selectively removed to study the effects of deprotection on protein function.
In biology and medicine, Alanine, N-(trichloroacetyl)- is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents. Its stability and ease of removal make it an ideal protecting group for use in complex peptide synthesis.
作用机制
Similar compounds include other N-protected amino acids such as Alanine, N-(tert-butoxycarbonyl)- and Alanine, N-(benzyloxycarbonyl)-. These compounds also serve as protecting groups for the amino group of alanine but differ in their stability and ease of removal. The trichloroacetyl group is unique in its combination of stability and mild deprotection conditions, making it particularly useful in peptide synthesis.
相似化合物的比较
- Alanine, N-(tert-butoxycarbonyl)-
- Alanine, N-(benzyloxycarbonyl)-
- Alanine, N-(fluorenylmethoxycarbonyl)-
Each of these compounds has its own advantages and disadvantages, but Alanine, N-(trichloroacetyl)- is often preferred for its balance of stability and ease of removal.
属性
CAS 编号 |
5872-14-0 |
|---|---|
分子式 |
C5H6Cl3NO3 |
分子量 |
234.46 g/mol |
IUPAC 名称 |
(2S)-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6Cl3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1 |
InChI 键 |
BJIGRUOFTMCCOZ-REOHCLBHSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |
规范 SMILES |
CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)

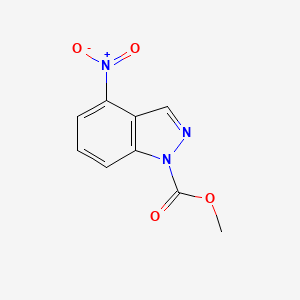
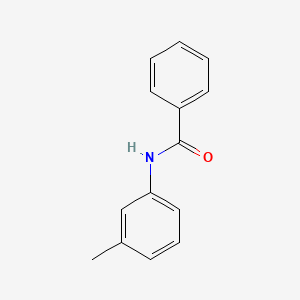
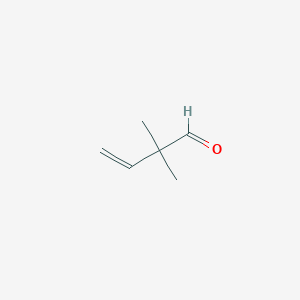
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3054107.png)

